Fusion Enthalpy Comparison: 4-tert-Butylbiphenyl vs. 4-Methylbiphenyl
4-tert-Butylbiphenyl exhibits a significantly higher enthalpy of fusion (ΔcrlHm°) than 4-methylbiphenyl, reflecting stronger intermolecular interactions in the crystalline lattice due to the bulky tert-butyl substituent. [1] This directly impacts energy requirements for melting during industrial processing and formulation. [2]
| Evidence Dimension | Enthalpy of fusion (ΔcrlHm°) |
|---|---|
| Target Compound Data | 19.9 ± 0.4 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Methylbiphenyl: 12.29 kJ·mol⁻¹ |
| Quantified Difference | +7.6 kJ·mol⁻¹ (approximately 62% higher) |
| Conditions | Adiabatic calorimetry, crystal phase at 298.15 K |
Why This Matters
Procurement decisions for high-temperature polymer processing must account for the ~62% greater energy input required to melt 4-TBB versus 4-methylbiphenyl, affecting both equipment design and operating cost calculations.
- [1] Varushchenko, R. M., Efimova, A. A., Druzhinina, A. I., Tkachenko, E. S., Nesterov, I. A., Nesterova, T. N., & Verevkin, S. P. (2010). The heat capacities and thermodynamic functions of 4-methylbiphenyl and 4-tert-butylbiphenyl. The Journal of Chemical Thermodynamics, 42(10), 1265-1272. View Source
- [2] NIST ThermoML Archive. (2010). Molar enthalpy of transition or fusion data for 4-methylbiphenyl and 4-tert-butylbiphenyl from J. Chem. Thermodyn. 2010, 42, 1265-1272. View Source
